N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a heterocyclic compound characterized by the presence of thian, oxadiazole, and furan rings. This unique combination imparts distinctive chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and materials science. The molecular formula of this compound is C₁₃H₁₃N₃O₂S, with a molecular weight of 273.33 g/mol. It is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities.
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves several key steps:
The synthetic routes must be optimized for yield and purity, often employing techniques such as continuous flow reactors for better control over reaction parameters. Advanced purification methods like recrystallization or chromatography may be used to isolate the final product.
The structure of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can be represented by its canonical SMILES notation: CC(=O)NCC1=NOC(=N1)C2=CSC=C2
.
The compound features a furan ring fused with an oxadiazole moiety and a thian group, contributing to its potential reactivity and biological activity.
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions:
Reactions typically require specific conditions:
The physical properties include:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed for characterization and confirmation of the compound's structure.
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has several potential applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: